N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)glycinamide
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Overview
Description
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a fluorophenyl glycinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)glycinamide typically involves a multi-step process. One common method starts with the preparation of 2,4,6-trichloro-1,3,5-triazine, which is then reacted with aniline derivatives to introduce the phenylamino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aniline derivatives in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the triazine ring .
Scientific Research Applications
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)glycinamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. Additionally, the fluorophenyl glycinamide moiety can enhance the compound’s binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: A triazine derivative with similar structural features but different substituents.
Diethylhexyl butamido triazone: Another triazine-based compound used as a UV filter in sunscreens.
Uniqueness
N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2-fluorophenyl)glycinamide is unique due to its specific combination of phenylamino and fluorophenyl glycinamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H20FN7O |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C23H20FN7O/c24-18-13-7-8-14-19(18)28-20(32)15-25-21-29-22(26-16-9-3-1-4-10-16)31-23(30-21)27-17-11-5-2-6-12-17/h1-14H,15H2,(H,28,32)(H3,25,26,27,29,30,31) |
InChI Key |
ZZKAHYMWHHPAAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC=CC=C3F)NC4=CC=CC=C4 |
Origin of Product |
United States |
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